Methyl 2-(3-(4-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-(4-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group attached to the triazole ring, which is further connected to a methyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(4-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the triazole ring. The final step involves the esterification of the triazole derivative with methanol in the presence of an acid catalyst to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(4-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex triazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(4-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. Additionally, the triazole ring can interact with nucleic acids, affecting DNA and RNA synthesis.
Comparison with Similar Compounds
Methyl 2-(3-(4-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Itraconazole: Another antifungal compound with a triazole moiety.
Voriconazole: A triazole derivative used to treat fungal infections.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10ClN3O2 |
---|---|
Molecular Weight |
251.67 g/mol |
IUPAC Name |
methyl 2-[3-(4-chlorophenyl)-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C11H10ClN3O2/c1-17-10(16)6-15-7-13-11(14-15)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3 |
InChI Key |
HCEQSDYSIZRHSF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=NC(=N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.